molecular formula C23H17ClN2OS B2535317 6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl 4-methylphenyl ether CAS No. 339019-28-2

6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl 4-methylphenyl ether

Cat. No.: B2535317
CAS No.: 339019-28-2
M. Wt: 404.91
InChI Key: BTSQXAMMUMTVDR-UHFFFAOYSA-N
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Description

“6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl 4-methylphenyl ether” is a chemical compound that is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular formula of “this compound” is C23H17ClN2OS, and its molecular weight is 404.91 . A crystal structure of a similar compound in complex with human FABP4 has been reported .


Physical and Chemical Properties Analysis

The compound “this compound” has a molecular weight of 293.73 . Its melting point is between 118-120 degrees Celsius .

Scientific Research Applications

Antitumor Activity

The compound is part of a family of chlorinated diphenyl ethers which are isolated from Aspergillus species. These compounds are studied for their potential in antitumor activities. One research highlights the synthesis and evaluation of antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, displaying potent anticancer activity, comparable to that of doxorubicin, on various human cancer cell lines, including human breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa) and colonic carcinoma (HCT- 116) (Hargreaves et al., 2002), (Hafez & El-Gazzar, 2017).

Material Science and Engineering

The compound is involved in the synthesis of novel materials with unique properties. For example, transparent aromatic polyimides with high refractive indices and small birefringences were synthesized using a related compound, exhibiting good thermomechanical stabilities and potential applications in optical materials (Tapaswi et al., 2015).

Chemical Synthesis and Molecular Structure Analysis

Several studies focus on the chemical synthesis and molecular structure analysis of derivatives of similar compounds. For instance, the synthesis of novel 5-methyl-4-thiopyrimidine derivatives and their characterization by various spectroscopic techniques and single-crystal X-ray diffraction was reported, providing insights into the conformation and interactions of these molecules (Stolarczyk et al., 2018).

COX-2 Inhibition for Anti-inflammatory Applications

The compound is part of a novel series of cyclooxygenase-2 (COX-2) inhibitors, indicating its potential application in the development of anti-inflammatory drugs. These inhibitors have a different arrangement of substituents compared to more common molecules and display a favorable pharmacokinetic profile, efficacy in rat models, and high brain penetration (Swarbrick et al., 2009).

Antimicrobial Activity

Research on similar compounds includes the synthesis and evaluation of antimicrobial activity against various microorganisms. The compounds show moderate activity and potential as antimicrobial agents (J.V.Guna & D.M.Purohit, 2012), indicating the relevance of these chemical structures in the development of new antimicrobial drugs.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfanyl-6-(4-methylphenoxy)-2-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2OS/c1-16-7-11-19(12-8-16)27-21-15-22(28-20-13-9-18(24)10-14-20)26-23(25-21)17-5-3-2-4-6-17/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTSQXAMMUMTVDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC(=NC(=N2)C3=CC=CC=C3)SC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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